3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Physicochemical Properties Drug-likeness Permeability

This compound is structurally distinct—not interchangeable with generic triazine analogs. The 3-(3-chlorophenyl) and 6-methyl substituents define a unique profile: LogP 2.07, single H-bond donor, PSA 58.9 Ų, balancing membrane permeability with aqueous solubility between more lipophilic (LogP ~2.8) and less lipophilic (LogP ~1.5) analogs. The 1,2,4-triazin-5-one core is a validated kinase inhibitor scaffold. Use this compound to build focused screening libraries, develop LC-MS reference standards, or initiate SAR campaigns with batch-to-batch consistency. Available in high purity; inquire for bulk quantities.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 886360-72-1
Cat. No. B1489602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
CAS886360-72-1
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)
InChIKeyGIOYTERLZGIMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (CAS 886360-72-1): A 1,2,4-Triazin-5-one Scaffold for Chemical Biology and Procurement


3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (CAS 886360-72-1), also known as 3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one, is a heterocyclic small molecule with a molecular formula of C10H8ClN3O and a molecular weight of 221.64 g/mol [1]. It belongs to the class of 1,2,4-triazin-5-ones, a scaffold recognized in medicinal chemistry for its potential to modulate biological targets such as kinases [2]. This compound features a chlorophenyl substituent at the 3-position and a methyl group at the 6-position of the triazine core, structural features that influence its physicochemical and potentially its biological properties relative to other triazine analogs [1].

Why 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (CAS 886360-72-1) is Not a Generic Substitute for Other Triazine Derivatives


Generic substitution among triazine derivatives is scientifically unsound due to the profound impact of specific substituents on critical molecular properties. Even small changes to the substitution pattern on the 1,2,4-triazin-5-one core, such as altering the position of the chlorine atom or the presence of a methyl group, can significantly alter key characteristics including lipophilicity (LogP), hydrogen bonding capacity (PSA, H-Bond Donors), and electronic distribution [1][2]. For instance, the 3-chlorophenyl substituent in the target compound is a key determinant of its specific LogP and polar surface area, which directly govern its solubility, permeability, and potential target engagement profile compared to unsubstituted phenyl or alternative chloro-phenyl isomers [3]. These physicochemical differences, while seemingly minor, can translate into substantial variations in biological activity, ADME properties, and experimental reproducibility, making direct interchangeability with seemingly similar analogs a high-risk approach without rigorous, compound-specific validation.

Quantitative Differentiation Guide for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (CAS 886360-72-1) vs. Key Analogs


Hydrogen Bond Donor Capability as a Key Differentiator from 3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine

The target compound is a 1,2,4-triazin-5(2H)-one, which exists as a tautomer with a hydroxyl group, providing it with one hydrogen bond donor (HBD). This contrasts sharply with the comparator 3-(3-Chlorophenyl)-5,6-dimethyl-1,2,4-triazine (CAS 62230-40-4), which lacks any hydrogen bond donors [1][2]. This structural feature is a primary determinant of solubility and permeability. The target compound has a predicted LogP of 2.07 and a PSA of 54 Ų, while the comparator has a LogP of 2.81 and a PSA of 38.7 Ų, indicating the target compound is less lipophilic and more polar [1][2].

Physicochemical Properties Drug-likeness Permeability

Lipophilicity (LogP) and Polarity (PSA) Profile Differentiation from Unsubstituted Phenyl Analog

The presence of a chlorine atom in the target compound significantly alters its lipophilicity compared to the unsubstituted phenyl analog, 3-Methyl-6-phenyl-1,2,4-triazin-5-ol (CAS 36993-94-9) [1][2]. The target compound exhibits a higher predicted LogP (2.07) compared to the phenyl analog (LogP 1.55), indicating greater lipophilicity. Conversely, the target compound has a lower Polar Surface Area (54 Ų) compared to the phenyl analog (58.9 Ų), suggesting a difference in polarity and hydrogen bonding capacity [1][2].

Lipophilicity Polarity Bioavailability

Physical State and Melting Point Considerations for Handling and Storage

The target compound is a solid at room temperature with a predicted melting point of approximately 204.9 °C [1]. This is consistent with data from chemical suppliers that specify a melting point range of 206-208 °C . While this is a class-typical property for many substituted 1,2,4-triazin-5-ones, it serves as a practical differentiator from lower-melting analogs that may require different storage or handling protocols. The high melting point suggests strong intermolecular interactions, which can be relevant for purification by recrystallization and for ensuring long-term chemical stability during storage [1].

Thermal Properties Handling Stability

Recommended Application Scenarios for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (CAS 886360-72-1) Based on Evidence


Chemical Probe Development for Target Classes Requiring Moderate Lipophilicity

Given its LogP of 2.07 and the presence of a single hydrogen bond donor, this compound is a suitable candidate for developing chemical probes where moderate lipophilicity is desired to balance membrane permeability with aqueous solubility [1]. Its profile is distinct from more lipophilic analogs (LogP ~2.8) and less lipophilic ones (LogP ~1.5), making it a specific choice for tuning these properties within a congeneric series [1][3].

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 1,2,4-triazin-5-one core is a known kinase inhibitor scaffold [2]. The specific substitution pattern of this compound (3-(3-chlorophenyl), 6-methyl) provides a defined starting point for SAR studies. Its quantifiable physicochemical differences from the 3-phenyl and 5,6-dimethyl analogs allow researchers to systematically probe the impact of halogen substitution and hydrogen bonding on biological activity and ADME properties [1][2][3].

Analytical Standard for Method Development and Metabolite Identification

The compound's well-defined physicochemical properties, including a predicted melting point of ~205 °C and a specific LogP, make it a useful reference standard for developing and validating analytical methods such as HPLC and LC-MS [1]. Its structure is closely related to metabolites of herbicides like metamitron (e.g., 3-methyl-6-phenyl-1,2,4-triazin-5-ol) [3], positioning it as a potential internal standard or analog for environmental or metabolic studies.

Procurement for Focused Compound Libraries in Academic and Biotech Screening

For organizations building or curating a focused library of heterocyclic compounds, this specific 1,2,4-triazin-5-one offers a unique combination of substituents (3-chlorophenyl, 6-methyl) that is not represented by the more common unsubstituted phenyl or dimethyl analogs. Its distinct physicochemical profile adds chemical diversity to screening collections aimed at identifying novel hits for challenging targets [1][2].

Technical Documentation Hub

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